1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride

Overview

Description

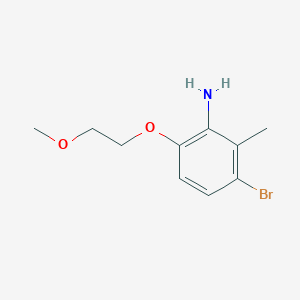

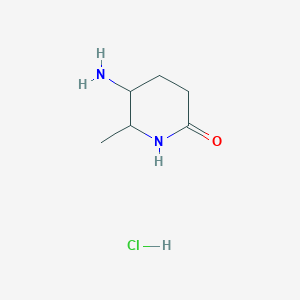

1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is a chemical compound with diverse applications in scientific research. It is also known by its linear formula: C₁₁H₁₂ClF₃N₂O . Although analytical data for this product is not collected by Sigma-Aldrich, it is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves the introduction of a 4-chloro-2-trifluoromethylphenyl group onto a propylamine backbone. Specific synthetic methods and reaction conditions may vary, but the resulting compound is valuable for studying drug interactions and developing new therapeutic approaches.

Molecular Structure Analysis

The molecular formula of 1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is C₁₁H₁₂ClF₃N₂O . Its structure consists of a propylamine chain with a substituted phenyl ring containing chlorine and trifluoromethyl groups. The hydrochloride salt ensures water solubility and stability .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Novel Materials

Fluorinated Polyimides : A novel fluorinated aromatic diamine monomer was synthesized, leading to the creation of new fluorine-containing polyimides with good solubility, thermal stability, and mechanical properties. These materials exhibit potential for advanced applications due to their inherent properties (Yin et al., 2005).

Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides : The synthesis of multitrifluoromethyl-substituted aromatic diamines led to polyimides that are highly fluorinated, showcasing great solubility, thermal stability, and excellent optical transparency, along with low dielectric constants. Such characteristics make them suitable for electronics and optoelectronics applications (Tao et al., 2009).

Chemical Reactions and Properties

Chemosensitive Chlorophyll Derivatives : Synthetic derivatives of chlorophyll-a, modified to include the 3-trifluoroacetyl group, demonstrated the ability to react with amines to form hemiaminal-type adducts. This showcases the potential for developing sensitive detection systems for amines based on natural pigments (Tamiaki et al., 2013).

Selective Hydrodechlorination : The selective hydrodechlorination of chlorine-containing polyfluorinated anilines provides a new approach to synthesizing partially fluorinated arylamines. This method utilizes polyfluorochloroarenes, suggesting a synthetic pathway for valuable chemical entities (Selivanova et al., 2004).

Mechanism of Action

The precise mechanism of action for 1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride depends on its intended application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further studies are necessary to elucidate its specific biological targets.

properties

IUPAC Name |

1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N.ClH/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXWNAIIJJCRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)